ROCK2 Inhibitory Potency: 4-(4-Methoxybenzyl)-1,4-diazepan-5-one vs. Y-27632, Fasudil, Ripasudil, and GSK269962A
4-(4-Methoxybenzyl)-1,4-diazepan-5-one exhibits an IC50 of 19 nM against the human ROCK2 catalytic domain in a biochemical enzyme assay [1]. This potency is approximately 16-fold greater than the reference pan-ROCK inhibitor Y-27632 (ROCK2 Ki = 300 nM), 8-fold greater than fasudil (ROCK2 IC50 = 158 nM), equipotent to ripasudil (ROCK2 IC50 = 19 nM), and roughly 5-fold less potent than the highly optimized GSK269962A (ROCK2 IC50 = 4 nM) [2]. This places the compound in a distinct potency tier: significantly more active than first-generation ROCK inhibitors, yet with a different selectivity and chemical scaffold profile compared to the ultra-high-potency clinical candidates.
| Evidence Dimension | In vitro ROCK2 inhibitory activity (IC50 or Ki) |
|---|---|
| Target Compound Data | IC50 = 19 nM |
| Comparator Or Baseline | Y-27632: Ki = 300 nM; Fasudil: IC50 = 158 nM; Ripasudil: IC50 = 19 nM; GSK269962A: IC50 = 4 nM |
| Quantified Difference | ~16-fold more potent than Y-27632; ~8-fold more potent than fasudil; equipotent to ripasudil; ~5-fold less potent than GSK269962A |
| Conditions | Biochemical enzyme assay using N-terminal GST-fused human ROCK2 catalytic domain (residues 1-553) expressed in baculovirus system; substrate: Long S6 Kinase peptide |
Why This Matters
Procurement decisions based on potency alone may overlook scaffold-specific selectivity profiles and chemical tractability; this compound's mid-range potency against ROCK2 makes it suitable for studies where ultra-high affinity is not required or where a distinct chemotype is desired.
- [1] BindingDB. BDBM50087135 (CHEMBL3426621). IC50 19 nM for human ROCK2. View Source
- [2] MedChemExpress. Fasudil mesylate. ROCK2 IC50 = 0.158 μM. View Source
